molecular formula C22H22N2O B2715646 (2E)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-[(4-methylphenyl)amino]prop-2-en-1-one CAS No. 865658-20-4

(2E)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-[(4-methylphenyl)amino]prop-2-en-1-one

Cat. No.: B2715646
CAS No.: 865658-20-4
M. Wt: 330.431
InChI Key: OIGCCNRYPMGGSX-CCEZHUSRSA-N
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Description

(2E)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-[(4-methylphenyl)amino]prop-2-en-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-[(4-methylphenyl)amino]prop-2-en-1-one typically involves a multi-step process:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution with Dimethyl Groups: The pyrrole ring is then substituted with dimethyl groups using Friedel-Crafts alkylation.

    Formation of the Enone: The enone moiety is formed by the condensation of an aldehyde with a ketone in the presence of a base, such as sodium hydroxide, under aldol condensation conditions.

    Coupling with Aniline: The final step involves the coupling of the enone with 4-methylaniline under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-[(4-methylphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the enone and pyrrole rings.

    Reduction: Alcohol derivatives of the enone.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-[(4-methylphenyl)amino]prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s enone moiety can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-chloroanilino)prop-2-en-1-one
  • (E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-fluoroanilino)prop-2-en-1-one
  • (E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-bromoanilino)prop-2-en-1-one

Uniqueness

The uniqueness of (2E)-1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-3-[(4-methylphenyl)amino]prop-2-en-1-one lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the dimethylpyrrole and methylaniline moieties can confer distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O/c1-16-4-10-20(11-5-16)23-15-14-22(25)19-8-12-21(13-9-19)24-17(2)6-7-18(24)3/h4-15,23H,1-3H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGCCNRYPMGGSX-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)N3C(=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)N3C(=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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